(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Overview
Description
(1S,5R)-2-azabicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the photocatalytic cycloaddition reaction, which provides access to various substitution patterns on the bicyclic framework . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are challenging to synthesize using traditional methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the photocatalytic cycloaddition reaction for large-scale synthesis. This includes scaling up the reaction conditions, such as light intensity and reaction time, to ensure consistent and high-yield production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A structurally similar compound with a different substitution pattern.
2-azabicyclo[3.2.1]octane:
Uniqueness
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUOXRBZBQADJ-MYSBMPOLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@]2([C@H]1C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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